Benzo[d]thiazole-5-carboxamide

Medicinal Chemistry ADME Drug Discovery

Sourcing a reproducible benzothiazole scaffold for medicinal chemistry is critical, as generic substitutions alter LogP and hydrogen-bonding capacity, jeopardizing target engagement. Benzo[d]thiazole-5-carboxamide (CAS 1158749-25-7) with a purity of ≥98% provides the exact 5-carboxamide substitution pattern required for reliable structure-activity relationship (SAR) studies. - Enables synthesis of HDAC6 modulators with a non-hydroxamic acid zinc-binding group, using the carboxamide as a diversification handle. - Serves as an ideal negative control in benzothiazole-based inhibitor assays, isolating core binding contributions. - Preferred starting material for focused libraries due to its lead-like physicochemical profile (MW: 178.21 g/mol).

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
CAS No. 1158749-25-7
Cat. No. B1376493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazole-5-carboxamide
CAS1158749-25-7
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)N=CS2
InChIInChI=1S/C8H6N2OS/c9-8(11)5-1-2-7-6(3-5)10-4-12-7/h1-4H,(H2,9,11)
InChIKeySHWZYKANRZAEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]thiazole-5-carboxamide Building Block


Benzo[d]thiazole-5-carboxamide (CAS 1158749-25-7) is a heterocyclic organic compound characterized by a benzene ring fused to a thiazole ring with a carboxamide substituent at the 5-position. It possesses a molecular formula of C8H6N2OS and a molecular weight of 178.21 g/mol . The compound serves as a foundational scaffold and building block for the synthesis of diverse benzothiazole derivatives with demonstrated biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties . Its primary value lies in its utility as a versatile intermediate in medicinal chemistry research, with the carboxamide group at the 5-position providing a critical handle for further derivatization and structure-activity relationship (SAR) exploration.

Benzothiazole core scaffold for medicinal chemistry derivatization
5-Carboxamide group provides a versatile functional handle for SAR exploration
Supports focused library synthesis and lead-like diversification studies

Benzo[d]thiazole-5-carboxamide Substitution Risk


Generic substitution of Benzo[d]thiazole-5-carboxamide (CAS 1158749-25-7) with other benzothiazole derivatives or heterocyclic carboxamides is not advisable due to significant differences in physicochemical properties and biological activity profiles that directly impact research outcomes. The specific substitution pattern—an unsubstituted carboxamide at the 5-position of the benzothiazole core—confers a unique combination of hydrogen-bonding capacity, electronic distribution, and steric accessibility that governs its reactivity and target engagement . For instance, the presence of a bromine atom at the 2-position in 2-Bromo-1,3-benzothiazole-5-carboxamide (PubChem CID 73012534) increases molecular weight to 257.11 g/mol and raises the computed LogP (XLogP3-AA) to 2.3, compared to a lower LogP for the unsubstituted parent [1]. Similarly, N-hydroxy modifications, as seen in potent HDAC6 inhibitors, introduce chelating functionality that dramatically alters target selectivity and potency (IC50 values ranging from 4 nM to 12 nM) [2][3]. These variations underscore the necessity of sourcing the exact compound to ensure experimental reproducibility and to maintain fidelity to established structure-activity relationships.

Analog 2-Bromo substitution increases molecular weight and lipophilicity, which may shift passive permeability and solubility profiles compared to the unsubstituted parent.
Chelation N-Hydroxy modifications introduce zinc-binding functionality that dramatically alters target engagement and selectivity; the parent lacks this chelating group.

Benzo[d]thiazole-5-carboxamide Comparator Evidence


Physicochemical Profile vs. 2-Bromo Analog

The unsubstituted Benzo[d]thiazole-5-carboxamide (MW 178.21 g/mol) exhibits a significantly lower calculated partition coefficient (LogP) and molecular weight compared to its 2-bromo-substituted analog, 2-Bromo-1,3-benzothiazole-5-carboxamide (MW 257.11 g/mol; XLogP3-AA = 2.3) [1]. This difference in lipophilicity and size directly impacts passive membrane permeability and solubility, critical parameters in early-stage drug discovery for optimizing lead-like properties.

Physicochemical Profile
Cross-study comparable
MW 178.21 vs 257.11 g/mol
Δ +78.90 g/mol; LogP increase
Supports lead-like selection context
Lower MW/LogP may improve permeability; 2-bromo analog diverges significantly
Medicinal Chemistry ADME Drug Discovery

Target Engagement vs. N-Hydroxy HDAC6 Inhibitors

While Benzo[d]thiazole-5-carboxamide serves as a non-chelating core scaffold, its N-hydroxy derivatives demonstrate potent inhibition of Histone Deacetylase 6 (HDAC6). For instance, 2-[(benzyloxy)methyl]-N-hydroxy-1,3-benzothiazole-5-carboxamide (BDBM443087) exhibits an IC50 of 4 nM, and N-hydroxy-2-(4-methoxyphenyl)-1,3-benzothiazole-5-carboxamide (BDBM443015) exhibits an IC50 of 12 nM against human HDAC6 [1][2]. The unsubstituted carboxamide (CAS 1158749-25-7) lacks this zinc-binding hydroxamic acid moiety, rendering it a versatile non-chelating control or a precursor for selective functionalization. Direct comparative data for the parent compound is not available, but this class-level inference highlights its unique position as a neutral scaffold.

Target Engagement
Class-level inference
Non-chelating scaffold vs N-hydroxy IC50 4–12 nM
Supports control compound and scaffold design use
Parent lacks hydroxamic acid zinc-binding; N-hydroxy derivatives are potent HDAC6 inhibitors
Epigenetics Oncology Target Engagement

Commercial Purity and Stability

Commercially available Benzo[d]thiazole-5-carboxamide (CAS 1158749-25-7) is typically supplied with a minimum purity specification of 95% , with some vendors offering material at 98% purity . Recommended long-term storage is at 2-8°C . In contrast, less stable or less pure analogs may require specialized handling or exhibit batch-to-batch variability that can confound synthetic and biological results.

Commercial Quality
Data to verify
Purity ≥95%; Storage 2–8°C
Procurement reproducibility context
Verify lot-specific purity and storage conditions; vendor-sourced data
Chemical Procurement Quality Control Synthesis

Benzo[d]thiazole-5-carboxamide Applications


Non-Chelating HDAC Modulator Scaffold

Researchers focusing on epigenetic targets can employ Benzo[d]thiazole-5-carboxamide as a core scaffold to design and synthesize novel HDAC6 modulators that do not rely on a hydroxamic acid zinc-binding group. By utilizing the 5-carboxamide as a functional handle for diversification, novel series can be explored for improved selectivity and ADME properties, leveraging the known activity of N-hydroxy derivatives as a benchmark [1][2].

Target Engagement Control Compound

In assays where benzothiazole-based inhibitors are being evaluated, the unsubstituted Benzo[d]thiazole-5-carboxamide serves as an ideal negative control. Its lack of a functional chelating group (e.g., hydroxamic acid) allows for the isolation of binding contributions from the benzothiazole core itself, enabling more accurate interpretation of structure-activity relationships in target engagement studies [1][2].

Heterocyclic Library Building Block

Due to its specific substitution pattern and reliable commercial availability (95-98% purity), Benzo[d]thiazole-5-carboxamide is a preferred starting material for constructing focused libraries of benzothiazole derivatives. Its physicochemical profile (MW: 178.21 g/mol) positions it favorably for lead-like diversification, enabling efficient parallel synthesis and exploration of chemical space for antimicrobial, anti-inflammatory, and anticancer applications [1][2].

Application
Selection Property
Validation Focus
HDAC modulator design studies
Carboxamide functional handle for diversification
Selectivity and ADME profiling
Target engagement control experiments
Lack of zinc-binding chelation
Core benzothiazole binding contribution
Benzothiazole library synthesis
Lead-like MW and reliable purity
SAR expansion and hit identification

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38 linked technical documents
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